molecular formula C18H25ClN6O2 B2468815 4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179463-86-5

4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride

Cat. No. B2468815
CAS RN: 1179463-86-5
M. Wt: 392.89
InChI Key: LSQSVOLFTMZMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimorpholino-N-(p-tolyl)-1,3,5-triazin-2-amine hydrochloride is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known for its unique chemical properties, which make it an ideal candidate for various scientific applications.

Scientific Research Applications

Organic Synthesis

A new method for the synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines was developed, utilizing microwave irradiation for fast synthesis. This method is notable for its efficiency and the ability to tolerate a wide range of aromatic aldehydes and cyclic amines. Preliminary biological screenings of these compounds revealed potent antileukemic activity for specific derivatives, showcasing the potential for developing new therapeutics (Dolzhenko et al., 2021).

Materials Science

In materials science, the compound has been utilized as a building block for creating novel materials. For instance, chloro-s-triazines, closely related to the compound , have been employed as markers and fixatives for studying growth in teeth and bones, highlighting their utility in biological and materials science research (Goland & Grand, 1968).

Biochemistry and Pharmacology

In biochemistry and pharmacology, derivatives of 4,6-dimorpholino-1,3,5-triazin-2-amines have been synthesized and evaluated for their antimicrobial and antiproliferative activities. For example, some derivatives have shown promising activity against cancer cell lines, suggesting potential applications in cancer research and therapy (Shawish et al., 2022). Furthermore, compounds incorporating 1,3,5-triazine moieties have been investigated as potent inhibitors of carbonic anhydrase IX, a target for anticancer agents, indicating the relevance of these compounds in the development of new cancer treatments (Lolak et al., 2019).

properties

IUPAC Name

N-(4-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2.ClH/c1-14-2-4-15(5-3-14)19-16-20-17(23-6-10-25-11-7-23)22-18(21-16)24-8-12-26-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQSVOLFTMZMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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